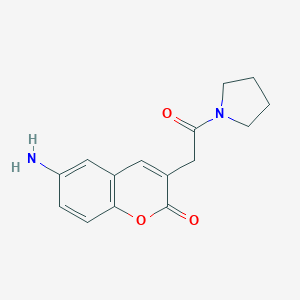
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin, also known as PAC-1, is a small molecule compound that has gained significant attention in the scientific community for its potential applications in cancer treatment. PAC-1 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing healthy cells. This makes it a promising candidate for cancer therapy.
Mechanism Of Action
The mechanism by which 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin induces apoptosis in cancer cells is not fully understood. However, studies have shown that 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin may target a specific protein known as procaspase-3. Procaspase-3 is a precursor to the caspase-3 protein, which plays a key role in the apoptotic pathway. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin may activate procaspase-3, leading to the activation of caspase-3 and ultimately inducing apoptosis in cancer cells.
Biochemical And Physiological Effects
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been shown to have minimal toxicity in healthy cells, making it a promising candidate for cancer therapy. In addition to inducing apoptosis, 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been shown to inhibit cancer cell migration and invasion. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has also been shown to increase the expression of certain genes involved in the apoptotic pathway.
Advantages And Limitations For Lab Experiments
One advantage of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is its specificity for cancer cells, which reduces the risk of toxicity in healthy cells. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is also relatively easy to synthesize, making it accessible for research purposes. However, one limitation of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of interest is the investigation of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin's mechanism of action, which could lead to the development of more effective cancer therapies. Additionally, research could focus on the development of 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin analogs with improved solubility and efficacy.
Synthesis Methods
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin can be synthesized through a multi-step process involving the reaction of 7-hydroxycoumarin with various reagents such as sodium hydride and N-(pyrrolidin-1-yl)formamide. The final product is obtained through purification using column chromatography.
Scientific Research Applications
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has been the subject of numerous scientific studies investigating its potential as a cancer therapeutic agent. These studies have shown that 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin is effective in inducing apoptosis in a variety of cancer cell lines, including breast, lung, and colon cancer. 6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
CAS RN |
18144-58-6 |
|---|---|
Product Name |
6-Amino-3-((1-pyrrolidinylcarbonyl)methyl)coumarin |
Molecular Formula |
C15H16N2O3 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
6-amino-3-(2-oxo-2-pyrrolidin-1-ylethyl)chromen-2-one |
InChI |
InChI=1S/C15H16N2O3/c16-12-3-4-13-10(8-12)7-11(15(19)20-13)9-14(18)17-5-1-2-6-17/h3-4,7-8H,1-2,5-6,9,16H2 |
InChI Key |
OFRNKOKLZFJGLM-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC3=C(C=CC(=C3)N)OC2=O |
Other CAS RN |
18144-58-6 |
synonyms |
6-Amino-3-[(pyrrolidin-1-ylcarbonyl)methyl]coumarin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




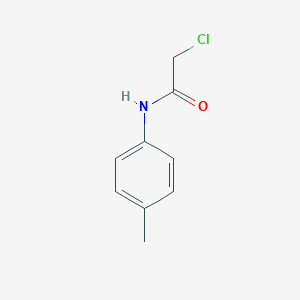
![N-[(2,4-dichlorophenyl)methyl]-6-methoxy-1,3-benzothiazol-2-amine](/img/structure/B103441.png)
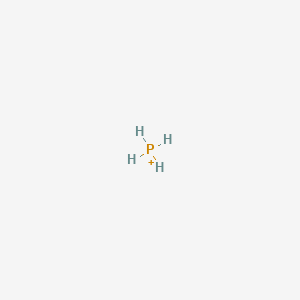
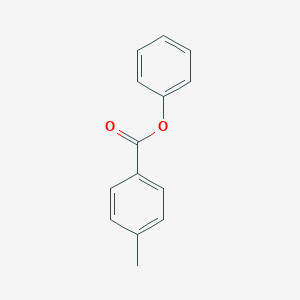
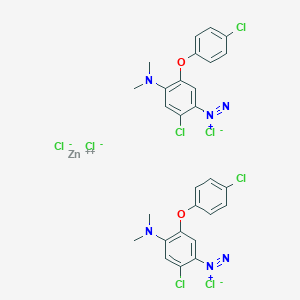
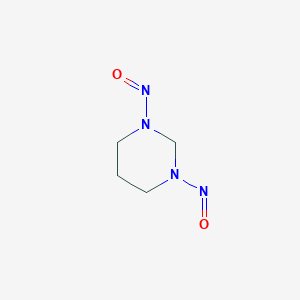
![5-(Diphenylmethylene)-5H-dibenzo[a,d]cycloheptene](/img/structure/B103449.png)
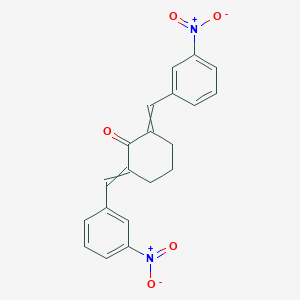
![4-[(Dimethylamino)methyl]benzoic acid](/img/structure/B103454.png)
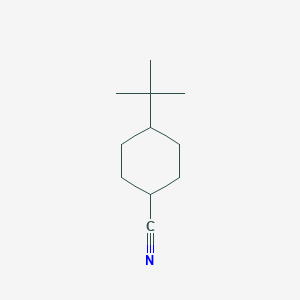
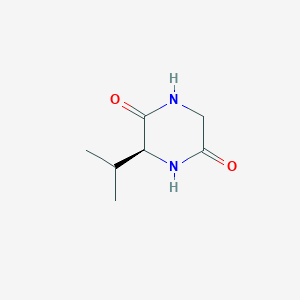
![Disodium;barium(2+);2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydrate](/img/structure/B103461.png)
![[(1S,2S,5S,7S,11R,14R,15R,17R)-2,6,6,11,15-Pentamethyl-14-[(2R)-6-methylheptan-2-yl]-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-9-en-5-yl] acetate](/img/structure/B103466.png)